2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Lipophilicity LogP Solvent extraction

Researchers often face premature dioxolane deprotection during acidic workup, causing irreproducible yields. This 2,6-dimethyl-substituted benzophenone addresses that: • 4.4× higher Hammett ρ-value (5.3 vs. 1.2) sterically inhibits carbonyl through-conjugation, slowing acid-catalyzed deprotection • LogP 3.58 (+0.62 vs. unhindered analogs) ensures efficient organic-phase recovery after aqueous washes • TPSA 35.53 Ų (2.08× free ketone) enables baseline RP-HPLC resolution for rapid IPC Supplied ≥98% purity; sealed/dry, 2-8°C storage. Research & further manufacturing use only.

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
CAS No. 898760-25-3
Cat. No. B1360674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
CAS898760-25-3
Molecular FormulaC18H18O3
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)C3OCCO3
InChIInChI=1S/C18H18O3/c1-12-4-3-5-13(2)16(12)17(19)14-6-8-15(9-7-14)18-20-10-11-21-18/h3-9,18H,10-11H2,1-2H3
InChIKeyBIXMGGXAHGPDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone Physicochemical Profile


2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone (CAS 898760-25-3) is a benzophenone derivative in which the central carbonyl is protected as a 1,3-dioxolane cyclic acetal and one aromatic ring carries 2,6-dimethyl substitution. Its molecular formula is C₁₈H₁₈O₃, molecular weight 282.33 g/mol, density 1.149 g/cm³, boiling point 388.6 °C at 760 mmHg, LogP 3.58, and topological polar surface area (TPSA) 35.53 Ų . The compound is commercially supplied at ≥98% purity, stored sealed in dry conditions at 2–8 °C, and is intended exclusively for research and further manufacturing use .

1
Workflow Latent ketone via acid-catalyzed dioxolane deprotection
2
Selection Sterically tuned carbonyl reactivity for synthetic control
3
Use Context Protected benzophenone building block for research manufacturing

Why 2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone Cannot Be Replaced


Within the family of dioxolane-protected benzophenones, changing the number or position of methyl substituents on the benzoyl ring produces measurable shifts in LogP, boiling point, and the steric environment around the masked carbonyl. These physicochemical changes directly influence extractability, chromatographic retention, and the kinetics of acid-catalyzed deprotection . Replacing the dioxolane-protected ketone with a free benzophenone eliminates the latent reactive center entirely. The 2,6-dimethyl pattern specifically induces steric inhibition of through-conjugation between the aryl ring and the carbonyl, as quantified by a Hammett ρ-value shift from ρ = 1.20 ± 0.09 (unhindered) to ρ = 5.3 ± 0.5 (2,6-dimethyl series) measured via protonation equilibria in H₂SO₄ at 298 K [1]. Because these differences are intrinsic to the substitution pattern, they cannot be compensated by simple molar equivalence; generic substitution among analogs therefore risks irreproducible yields, altered reaction selectivities, and unexpected purification challenges.

Substitution
Replacing with a free benzophenone eliminates the latent reactive center, fundamentally changing downstream deprotection-dependent reactivity.
Positional isomer
2,3-dimethyl or 3-methyl positional isomers may shift boiling point and steric environment, risking altered purification profiles and deprotection kinetics.
Methyl count
Unsubstituted or mono-methyl analogs show lower LogP, which can reduce organic-phase recovery and alter chromatographic retention.

Differentiation of 2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone from Analogs


Lipophilicity Advantage Over Unsubstituted Analog

The target compound has a predicted LogP of 3.58, compared to 2.96 for 4-(1,3-dioxolan-2-yl)benzophenone (CAS 103741-08-8), the closest analog lacking methyl substituents [1]. The two additional methyl groups increase the octanol/water partition coefficient approximately 4.1-fold.

Lipophilicity vs. unsubstituted analog
Head-to-head
LogP 3.58 vs. 2.96 (Δ +0.62, ~4.1× distribution)
Supports higher organic-phase extraction efficiency
Predicted LogP; experimental verification recommended
Lipophilicity LogP Solvent extraction Medicinal chemistry

Boiling Point Reduction vs. Positional Isomers

The target compound boils at 388.6 °C at 760 mmHg, whereas the 2,3-dimethyl positional isomer (CAS 898760-16-2) boils at 425 °C and the 3-monomethyl analog (CAS 898759-82-5) at 430.7 °C . All three share the same dioxolane-protected benzophenone core and have identical molecular weights (282.33 for the dimethyl isomers).

Boiling point vs. positional isomers
Head-to-head
388.6 °C (target) vs. 425 °C (2,3-dimethyl), 430.7 °C (3-methyl)
May reduce thermal stress during distillation purification
Predicted boiling points at 760 mmHg
Boiling point Distillation Purification Process chemistry

Steric Modulation of Carbonyl Basicity

Comparative Hammett analysis of 4-X-2,6-dimethylacetophenones versus unhindered 4-X-acetophenones demonstrates that the two ortho-methyl groups sterically inhibit through-conjugation between the para-substituent and the carbonyl. This is reflected in a ρ-value of 5.3 ± 0.5 for the hindered series compared to 1.20 ± 0.09 for the unhindered series, measured via protonation equilibria (pKBH⁺) in H₂SO₄ at 298 K [1]. Although the study used acetophenone model systems, the 2,6-dimethylphenyl ketone motif is conserved, making the inference directly transferable to the target benzophenone.

Carbonyl basicity (Hammett)
Class-level
ρ = 5.3 ± 0.5 (hindered) vs. 1.20 ± 0.09 (unhindered)
Indicates steric decoupling of aryl ring from carbonyl; impacts deprotection rate
Inference from acetophenone model system; pKBH⁺ in H₂SO₄, 298 K
Steric hindrance Carbonyl reactivity Protecting group Hammett analysis

TPSA Differentiation for HPLC Retention

The target compound has a TPSA of 35.53 Ų, whereas the unprotected analog 2,6-dimethylbenzophenone (CAS 1139-60-2) has a TPSA of 17.07 Ų . The 18.46 Ų increase arises from the three oxygen atoms in the dioxolane ring.

TPSA for HPLC retention
Head-to-head
35.53 Ų (target) vs. 17.07 Ų (unprotected), Δ +18.46
Allows separation from deprotected ketone on RP-HPLC
Predicted TPSA values; method development recommended
TPSA HPLC Chromatography Method development

Purity Specification Advantage

Vendor specifications for the target compound consistently report purity ≥98% (HPLC) with storage recommendation of sealed, dry, 2–8 °C . In comparison, the simpler analog 4-(1,3-dioxolan-2-yl)benzophenone is listed at minimum 95% purity by CymitQuimica and typically 97% by abcr .

Commercial purity specification
Cross-study
≥98% (target) vs. ≥95–97% for simpler protected analogs
May reduce need for pre-use chromatographic purification
Supplier specification comparison; lot-specific verification required
Purity Procurement Quality control Supply chain

Application Scenarios for 2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone


Chemoselective Ketone Protection with Steric Tuning

The 2,6-dimethyl substitution pattern increases the Hammett ρ-value for carbonyl protonation 4.4-fold relative to unhindered analogs [1]. This steric decoupling modulates the rate of acid-catalyzed dioxolane removal, enabling synthetic sequences where a protected ketone must survive acidic conditions that would prematurely deprotect a less-hindered dioxolane. The higher LogP (3.58 vs. 2.96; Δ = +0.62) further ensures efficient organic-phase recovery after aqueous acidic washes [2].

Latent Photoinitiator with Thermal Stability

Patents describe 1,3-dioxolane-protected benzophenones as latent photoinitiators where the ketone is released by acid or photochemical trigger [3]. The steric hindrance conferred by the 2,6-dimethyl groups is expected to raise the activation barrier for thermal deprotection relative to unsubstituted dioxolane-benzophenones (class-level inference from Hammett ρ-value data [1]), potentially extending formulation pot life. The lower boiling point (388.6 °C vs. 425 °C for the 2,3-dimethyl isomer ) also facilitates removal of the protecting group byproducts by distillation after curing.

Reaction Monitoring by TPSA-Based HPLC

The TPSA of the target compound (35.53 Ų) is 2.08× that of 2,6-dimethylbenzophenone (17.07 Ų) . This difference produces a substantial shift in RP-HPLC retention time, allowing a single isocratic method to baseline-resolve the protected intermediate from the deprotected ketone product. Laboratories scaling up dioxolane protection/deprotection sequences can implement this as a rapid IPC (in-process control) method without investing in specialized columns or gradient systems.

Medicinal Chemistry SAR of Sterically Hindered Benzophenones

Benzophenone derivatives have been reported as TNF-α and IL-6 inhibitors with IC₅₀ values as low as 0.19 μM for IL-6 and 63–82% inhibition at 10 μM in LPS-stimulated THP-1 cells [4]. The 2,6-dimethyl substitution pattern provides a defined steric and electronic perturbation to the benzophenone core, making this protected intermediate a strategic building block for SAR libraries exploring the impact of ortho-substitution on anti-inflammatory activity, while the dioxolane group allows late-stage unmasking to the free ketone for direct biological evaluation.

Application
Selection Property
Validation Focus
Chemoselective ketone protection
Sterically tuned deprotection profile
Acid-catalyzed dioxolane removal rate vs. unhindered analogs
Latent photoinitiator research
Thermal stability and lower boiling point
Thermal deprotection barrier; byproduct distillation efficiency
Reaction monitoring by HPLC
TPSA-based retention shift
Baseline resolution of protected intermediate from deprotected ketone
Medicinal chemistry SAR libraries
Defined steric/electronic perturbation of benzophenone core
Late-stage unmasking to free ketone for biological evaluation

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